molecular formula C11H14AsF6N3 B13430900 Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) CAS No. 27569-09-1

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-)

Cat. No.: B13430900
CAS No.: 27569-09-1
M. Wt: 377.16 g/mol
InChI Key: OUCQCNMAAYRJTH-UHFFFAOYSA-N
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Description

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) is a chemical compound with the molecular formula C11H14AsF6N3. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis. The presence of the pyrrolidinyl group and the hexafluoroarsenate anion makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) typically involves the diazotization of 3-methyl-4-(1-pyrrolidinyl)aniline. The process includes the following steps:

    Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Precipitation: The resulting diazonium salt is then precipitated as the hexafluoroarsenate salt by adding hexafluoroarsenic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.

Major Products

    Substitution Reactions: Halogenated benzenes, phenols, and nitriles.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: 3-methyl-4-(1-pyrrolidinyl)aniline.

Scientific Research Applications

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

    Medicinal Chemistry: Investigated for its potential in drug development and pharmaceutical applications.

Mechanism of Action

The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The hexafluoroarsenate anion stabilizes the diazonium cation, making it more manageable in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium tetrafluoroborate
  • Benzenediazonium sulfate

Comparison

Compared to other diazonium salts, benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) offers unique reactivity due to the presence of the pyrrolidinyl group and the hexafluoroarsenate anion. These features enhance its stability and make it suitable for specific synthetic applications that other diazonium salts may not be able to perform as effectively.

Properties

CAS No.

27569-09-1

Molecular Formula

C11H14AsF6N3

Molecular Weight

377.16 g/mol

IUPAC Name

hexafluoroarsenic(1-);3-methyl-4-pyrrolidin-1-ylbenzenediazonium

InChI

InChI=1S/C11H14N3.AsF6/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;2-1(3,4,5,6)7/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1

InChI Key

OUCQCNMAAYRJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[As-](F)(F)(F)(F)F

Origin of Product

United States

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